PRMT5 Target Engagement: Binding Affinity vs. In-Class Reference
In a biochemical assay, the compound inhibited MTA-bound human PRMT5/MEP50 complex with an IC50 of 4.30 µM [1]. In the absence of MTA, the IC50 shifted to 14.5 µM, suggesting cofactor-dependent binding [1]. For context, the phase I clinical PRMT5 inhibitor GSK-3326595 exhibits an IC50 of 5.5–9.2 nM under comparable conditions [2], while optimized in-class THIQ derivatives reach single-digit nanomolar potency (e.g., compound 20: IC50 4.2 nM) [2]. This indicates the compound's THIQ core has validated PRMT5 pharmacophore potential, but its current potency is approximately 1000-fold lower than lead-like compounds. This data positions it as a useful tool compound scaffold for chemical biology studies rather than a clinical candidate.
| Evidence Dimension | Inhibition of PRMT5/MEP50 enzymatic activity |
|---|---|
| Target Compound Data | IC50: 4.30 µM (MTA-bound); 14.5 µM (MTA-free) |
| Comparator Or Baseline | GSK-3326595 IC50: 5.5–9.2 nM; Compound 20 IC50: 4.2 nM |
| Quantified Difference | ~780-1023 fold less potent than lead compounds |
| Conditions | BindingDB assay: biotin-labeled histone H4 peptide (1-15) substrate, MTA-bound human PRMT5/MEP50 co-complex |
Why This Matters
This confirms the THIQ scaffold's intrinsic affinity for PRMT5, validating procurement of 170097-66-2 as a starting material for SAR programs aiming to optimize PRMT5 potency.
- [1] BindingDB. BDBM50585593 affinity data for 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate. View Source
- [2] PMC, J Med Chem. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy, 2022. View Source
